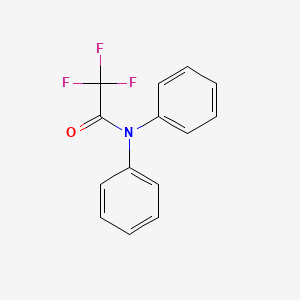

2,2,2-trifluoro-N,N-diphenylacetamide

Overview

Description

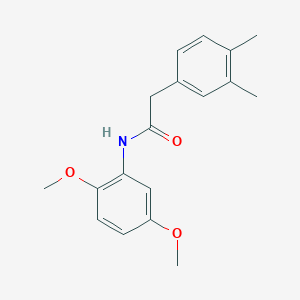

2,2,2-trifluoro-N,N-diphenylacetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFA is a white crystalline solid that is soluble in organic solvents such as methanol and acetone. This compound is widely used in the field of chemistry and biology due to its unique properties, including its ability to act as a catalyst and its potential to inhibit enzymes.

Scientific Research Applications

Herbicide Metabolism

- Metabolism in Plants and Fungi : 2,2,2-Trifluoro-N,N-diphenylacetamide is metabolized by common soil fungi like Trichoderma viride and Aspergillus candidus. The metabolites, including N-methyl 2,2-diphenylacetamide and 2,2-diphenylacetamide, exhibit greater toxicity to certain plant seedlings than the parent compound, indicating the phytotoxicity is due to these metabolites rather than the parent herbicide (Kesner & Ries, 1967).

Herbicide Performance

- Impact on Plant Growth : In studies involving sorghum and corn, 2,2,2-Trifluoro-N,N-diphenylacetamide (as diphenamid) inhibited the growth of adventitious roots without decreasing foliage growth. This inhibition played a significant role in the plant's response to other herbicides (Nishimoto & Warren, 1971).

Herbicide Bioactivity

- Gamma Radiation Effects : Studies have shown that gamma radiation does not affect the bioactivity of undiluted or partially diluted solutions of herbicides including 2,2,2-Trifluoro-N,N-diphenylacetamide (Horowitz & Blumenfeld, 1973).

Anticonvulsant Synthesis

- Designing Anticonvulsants : Novel derivatives of 2,2,2-Trifluoro-N,N-diphenylacetamide, such as N1‐substituted‐N2,N2‐diphenyl oxalamides, have been synthesized and showed promising results as anticonvulsants in preclinical tests (Nikalje, Ghodke, & Girbane, 2012).

Antimicrobial Activity

- Synthesis for Antimicrobial Agents : Derivatives of 2,2,2-Trifluoro-N,N-diphenylacetamide have been synthesized and evaluated for antimicrobial and antifungal activity, revealing significant potential in this area (Kumar & Mishra, 2015).

Fluorine-labeled Molecular Probes

- Magnetic Resonance Spectroscopy and Imaging : A fluorine-labeled N-homocysteinylated protein derived from 2,2,2-trifluoro-N-(2-oxo-tetrahydrothiophen-3-yl)acetamide has been synthesized for potential use in magnetic resonance spectroscopy and imaging (Chubarov et al., 2011).

Antifungal Activity

- Synthesis of Antifungal Agents : Dimethylated trifluoroatrolactamide derivatives, synthesized from 2,2,2-Trifluoro-N,N-diphenylacetamide, have exhibited moderate antifungal activity (Yang et al., 2017).

Organic Synthesis

- Use in Organic Reactions : 2,2,2-Trifluoro-N,N-diphenylacetamide has been used in organic synthesis processes, including oxidative addition to alkenes and dienes, demonstrating its versatility in chemical reactions (Shainyan et al., 2015).

Fluorescent Chemosensors

- Detection of Cadmium Ions : Fluorescent chemosensors based on 2,2,2-Trifluoro-N,N-diphenylacetamide derivatives have been developed for selective and sensitive detection of cadmium ions in aqueous solutions, which can be applied in biological systems (Tian et al., 2012).

properties

IUPAC Name |

2,2,2-trifluoro-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)13(19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJSWAIATYIZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N,N-diphenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)

![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)

![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)

![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)

![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)